2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide
Description
2-Chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a chloroacetamide derivative characterized by a rigid adamantane scaffold substituted with chlorine at the 3-position and a methyl-linked acetamide group. Adamantane, a diamondoid hydrocarbon, imparts exceptional stability and unique stereoelectronic properties, making this compound a candidate for applications in medicinal chemistry and materials science. The chloroacetamide moiety enhances reactivity, enabling participation in nucleophilic substitutions or cross-coupling reactions .
Properties
Molecular Formula |
C13H19Cl2NO |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide |
InChI |
InChI=1S/C13H19Cl2NO/c14-6-11(17)16-8-12-2-9-1-10(3-12)5-13(15,4-9)7-12/h9-10H,1-8H2,(H,16,17) |
InChI Key |
KBCABADGDHOSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of This compound generally involves the nucleophilic substitution of chloroacetyl chloride with an amine containing the 3-chloroadamantane moiety. The key steps include:
- Formation of the amine intermediate : The 3-chloroadamantane is functionalized to introduce a primary amine group.
- Acylation reaction : The amine reacts with chloroacetyl chloride under controlled conditions to form the target acetamide.
This method is consistent with the preparation of other 2-chloro-N-alkyl or aryl acetamides, where chloroacetyl chloride is treated with the corresponding amine at room temperature with stirring, followed by isolation of the product via precipitation and recrystallization.
Detailed Synthetic Procedure
A representative procedure adapted from related acetamide syntheses is as follows:
-
- Chloroacetyl chloride (1 equivalent)
- 3-chloroadamantan-1-ylmethylamine (1 equivalent)
- Solvent: Dry benzene or anhydrous organic solvent
- Base: Triethylamine or similar to scavenge HCl
- Temperature: Room temperature to mild heating
- Reaction time: 1–3 hours with slow addition of chloroacetyl chloride
-
- Dissolve the amine and base in dry benzene.
- Prepare a separate solution of chloroacetyl chloride in benzene.
- Add the chloroacetyl chloride solution dropwise to the amine solution under stirring.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Extract the product with ether, wash with sodium bicarbonate solution to remove acid impurities.
- Dry the organic layer and evaporate the solvent.
- Recrystallize the crude product from ethanol or suitable solvent to obtain pure this compound.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate acetamide synthesis, including chloro-substituted derivatives. This method offers:
- Reduced reaction time (minutes instead of hours)
- Improved yields
- Eco-friendly and cost-effective conditions
Typical microwave-assisted synthesis involves mixing the amine hydrochloride salt with trimethyl orthoacetate or chloroacetyl chloride in methanol, followed by microwave heating at 135°C for 15–30 minutes. The product is isolated by solvent evaporation and recrystallization.
Comparative Data Table of Related Acetamide Syntheses
Research Findings and Notes
- The chloroacetamide derivatives synthesized via chloroacetyl chloride and amines show good yields (70–83%) with melting points consistent with literature values.
- Microwave-assisted synthesis offers a rapid and efficient alternative, reducing reaction times significantly while maintaining or improving yields and purity.
- Industrial methods for simple acetamides emphasize process control, environmental safety, and equipment corrosion prevention, which are critical for scale-up.
- Characterization of synthesized compounds typically involves IR, GC-MS, and ^1H NMR to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used; for example, azide substitution would yield the corresponding azide derivative.
Hydrolysis: The major products are 3-chloroadamantan-1-ylmethylamine and chloroacetic acid.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase, which is a target for treating neuropathic pain.
Biological Studies: The compound’s structural features make it a candidate for studying the effects of adamantane derivatives on biological systems.
Industrial Applications: Its unique properties may be explored for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxide substrates. This leads to an increase in the concentration of epoxy fatty acids, which have various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Based Chloroacetamides
- 2-Chloro-N-[(1R,3S,5r)-Adamantan-2-yl]Acetamide (C₁₂H₁₈ClNO, MW 227.73) This positional isomer differs in chlorine substitution (adamantan-2-yl vs. 3-chloroadamantan-1-yl). The adamantane scaffold’s substitution pattern influences steric bulk and electronic effects.
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives These compounds integrate adamantane with indole and oxoacetamide groups. While distinct in structure, their synthesis via adamantane-1-carbonyl chloride highlights methodologies applicable to the target compound’s preparation.
Aromatic Chloroacetamides
- 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide (C₁₀H₁₂ClNO, MW 197.66) Substituents on the aromatic ring (e.g., 2,4-dimethyl groups) induce conformational effects. X-ray studies reveal synperiplanar alignment of the N–H bond with ortho-methyl groups, stabilizing intermolecular N–H···O hydrogen bonds in the solid state. This contrasts with the adamantane derivative, where rigid cage structure limits conformational flexibility .
- 2-Chloro-N-[(2,4-Dichlorophenyl)Methyl]Acetamide (C₉H₈Cl₃NO, MW 260.53) The dichlorobenzyl group increases lipophilicity (higher Cl content) and may enhance pesticidal activity.
Aliphatic and Cycloaliphatic Derivatives
- 2-Chloro-N-(4-Ethylcyclohexyl)Acetamide (C₁₀H₁₈ClNO, MW 203.71) The cyclohexyl group introduces conformational mobility absent in adamantane derivatives. Computed properties (XLogP3 = 2.8) indicate moderate hydrophobicity, comparable to adamantane-based compounds. Such analogs are explored as intermediates in drug discovery .
2-Chloro-N-[(1-Piperidin-1-ylcyclohexyl)Methyl]Acetamide (C₁₄H₂₅ClN₂O, MW 272.81)
Incorporation of a piperidine-cyclohexyl hybrid substituent demonstrates how nitrogen-containing groups modulate solubility and bioactivity. This contrasts with the purely hydrocarbon adamantane, which may prioritize membrane permeability .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Adamantane derivatives often require multi-step syntheses involving adamantane carbonyl chloride and nucleophilic substitutions (e.g., with amines or alcohols) . Aromatic chloroacetamides are typically synthesized via Friedel-Crafts alkylation or direct amidation .
- Biological Relevance : Chloroacetamides with aromatic substituents (e.g., dichlorophenyl) exhibit pesticidal activity, while adamantane-based analogs are explored for CNS-targeting drugs due to blood-brain barrier penetration .
- Solid-State Behavior : Aromatic derivatives form hydrogen-bonded networks, whereas adamantane’s rigidity may favor crystalline phases with high thermal stability .
Biological Activity
2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloroadamantan-1-ylmethylamine with chloroacetyl chloride. This reaction is conducted in an inert solvent like dichloromethane under anhydrous conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
| Property | Value |
|---|---|
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.20 g/mol |
| IUPAC Name | 2-chloro-N-[(3-chloro-1-adamantyl)methyl]acetamide |
| InChI Key | KBCABADGDHOSMF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)Cl)CNC(=O)CCl |
The mechanism of action for this compound primarily involves its role as an inhibitor of soluble epoxide hydrolase (sEH). By binding to the active site of sEH, it prevents the hydrolysis of epoxide substrates, leading to increased levels of epoxy fatty acids, which are implicated in various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized chloroacetamides against various bacterial strains and fungi using agar diffusion techniques. The results are summarized in the following tables.
Table 1: Antibacterial Activity
| Sample Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|
| CA | 7 | 16 | No zone |
| PCA | 26 | 23 | 25 |
| CMTA | 30 | 35 | 36 |
| C-3-CPA | 27 | 29 | 30 |
| C-2-MPA | 30 | 30 | 36 |
Table 2: Antifungal Activity
| Sample Code | Candida sp. (mm) |
|---|---|
| CA | No zone |
| PCA | 14 |
| CMTA | 11 |
| C-3-CPA | 23 |
| C-4-MPA | 12 |
The antibacterial activity was particularly notable against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus. The antifungal activity was also promising, indicating potential applications in treating infections caused by these pathogens .
Case Studies
In one notable study, various chloroacetamide derivatives were synthesized and tested for their biological activity. The results demonstrated that modifications to the adamantane structure significantly influenced both antimicrobial potency and selectivity against different microbial strains. The study concluded that these compounds could serve as lead candidates for further drug development targeting infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
